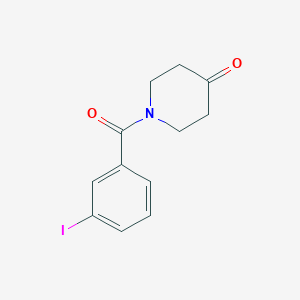

1-(3-Iodobenzoyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodobenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDGQAHROPUDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Iodobenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidin-4-one core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The introduction of a 3-iodobenzoyl group to this scaffold offers a unique combination of structural features that can be exploited for the development of novel therapeutic agents and research tools.

Core Chemical Properties

Table 1: Predicted and Analogous Chemical Properties of this compound

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₂H₁₂INO₂ | Calculated |

| Molecular Weight | 329.13 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Likely a solid at room temperature | Analogy with similar compounds |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar organic compounds |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This is a standard and widely used method for the preparation of N-acylpiperidines.

General Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar N-benzoylpiperidine derivatives.

Materials:

-

Piperidin-4-one hydrochloride

-

3-Iodobenzoyl chloride

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C. Stir the mixture for 30 minutes at room temperature.

-

Acylation: Cool the reaction mixture back to 0 °C and add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Uses and Biological Significance

The piperidin-4-one moiety is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-HIV properties.[1] The introduction of the 3-iodobenzoyl group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.

As a Chemical Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can be a site for various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents at the 4-position of the piperidine ring. The iodine atom on the benzoyl group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the construction of intricate molecular architectures.

Potential Biological Activities

While specific biological data for this compound is not yet reported, its structural features suggest potential for various biological activities. For instance, derivatives of piperidin-4-one have been investigated for their antimicrobial and antifungal activities.[2] Furthermore, the iodobenzoyl moiety is present in various compounds with demonstrated biological effects. For example, radioiodinated benzamide derivatives have been developed as imaging agents for tumors.

Signaling Pathway Hypothesis

Given the known activities of piperidin-4-one derivatives, a logical starting point for investigating the biological effects of this compound would be to screen it against various cellular targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. A hypothetical screening workflow is presented below.

Caption: Hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising chemical entity with potential applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for diversification. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential as a lead compound for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to begin their investigations into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one, a valuable intermediate in pharmaceutical research and drug development. The document details two primary synthetic pathways, including step-by-step experimental protocols, and presents relevant quantitative data in a structured format. Additionally, a logical workflow of the synthesis is visualized using the DOT language.

Introduction

This compound is a heterocyclic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the piperidin-4-one moiety is common in compounds targeting the central nervous system, while the iodobenzoyl group offers a site for further functionalization, for instance, through cross-coupling reactions. This guide outlines two robust and commonly employed synthetic strategies for the preparation of this compound: a direct amide coupling and a two-step acyl chloride-mediated synthesis.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the formation of an amide bond between 3-iodobenzoic acid and piperidin-4-one. This can be accomplished via two principal routes, each with its own set of advantages.

Pathway A: Direct Amide Coupling

This pathway involves the direct coupling of 3-iodobenzoic acid with piperidin-4-one hydrochloride in the presence of a coupling agent. This method is often favored for its operational simplicity.

Pathway B: Acyl Chloride-Mediated Synthesis

This two-step pathway first involves the conversion of 3-iodobenzoic acid to the more reactive 3-iodobenzoyl chloride. The subsequent reaction of the acyl chloride with piperidin-4-one hydrochloride affords the desired product. This method can be advantageous when the direct coupling is sluggish or results in low yields.

Experimental Protocols

Pathway A: Direct Amide Coupling

Materials:

-

3-Iodobenzoic acid

-

Piperidin-4-one hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-iodobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add piperidin-4-one hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway B: Acyl Chloride-Mediated Synthesis

Step 1: Synthesis of 3-Iodobenzoyl chloride

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of DMF

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-iodobenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (2-3 drops).

-

Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

3-Iodobenzoyl chloride (from Step 1)

-

Piperidin-4-one hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve piperidin-4-one hydrochloride (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) dropwise to the solution and stir for 15 minutes.

-

Slowly add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Wash the organic layer with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and related reactions. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Pathway A: Direct Amide Coupling | Pathway B: Acyl Chloride-Mediated Synthesis |

| Reactant Ratios | 3-Iodobenzoic acid (1 eq), Piperidin-4-one HCl (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | Step 1: 3-Iodobenzoic acid (1 eq), SOCl₂ (2 eq) Step 2: 3-Iodobenzoyl chloride (1 eq), Piperidin-4-one HCl (1.1 eq), TEA (2.5 eq) |

| Solvent | DMF or DCM | Step 1: Toluene Step 2: DCM |

| Reaction Temperature | Room Temperature | Step 1: Reflux (80-90 °C) Step 2: 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours | Step 1: 2 - 4 hours Step 2: 4 - 8 hours |

| Typical Yield | 70 - 90% | Step 1: >90% Step 2: 80 - 95% |

| Purification Method | Column Chromatography | Recrystallization or Column Chromatography |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

Probing the Enigmatic Mechanism of Action of 1-(3-Iodobenzoyl)piperidin-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Iodobenzoyl)piperidin-4-one is a synthetic molecule featuring a piperidin-4-one ring N-acylated with a 3-iodobenzoyl group. While the specific pharmacology of this compound remains uncharacterized, its structural motifs are present in a multitude of biologically active agents. The benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for drugs targeting the central nervous system, inflammatory pathways, and cancer.[1] Concurrently, the incorporation of an iodobenzoyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including enhanced binding to specific biological targets. This guide will explore the potential mechanisms of action of this compound by dissecting the known activities of its constituent parts.

The Benzoylpiperidine Scaffold: A Gateway to Diverse Biological Activity

The benzoylpiperidine framework is a versatile scaffold found in numerous compounds with a wide array of pharmacological effects. Its metabolic stability and ability to present functional groups in a defined three-dimensional space contribute to its success in drug discovery.[1]

Central Nervous System (CNS) Activity

Many benzoylpiperidine derivatives exhibit significant CNS activity, primarily through interaction with various neurotransmitter receptors.

-

Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine moiety is a common feature in antagonists of dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, which are key targets in the treatment of psychosis.[1] For instance, compounds bearing a 4-(p-fluorobenzoyl)piperidine moiety have shown notable affinity for these receptors.[1]

-

Monoamine Transporter Inhibition: N-benzylpiperidine derivatives have been investigated for their ability to inhibit dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, suggesting potential applications in treating conditions like depression and addiction.[2]

Anti-inflammatory and Immunomodulatory Potential

The piperidine scaffold is also integral to compounds targeting inflammatory pathways.

-

NLRP3 Inflammasome Inhibition: Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[3]

-

Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine derivatives have been developed as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system that plays a role in neuroinflammation and cancer.[4]

Anticancer Properties

The piperidin-4-one ring is a core structure in various synthetic compounds with demonstrated antiproliferative activity against a range of cancer cell lines.[5]

The Influence of the 3-Iodobenzoyl Moiety

The introduction of a halogen, such as iodine, onto the benzoyl ring can profoundly impact a molecule's biological profile.

-

Enhanced Lipophilicity and Target Binding: The iodine atom can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes and the blood-brain barrier. It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets.

-

Known Bioactivities of Iodinated Compounds:

-

Cannabinoid Receptor Ligands: Naphthoylindoles bearing an iodo-substituent have been synthesized and shown to have affinity for cannabinoid (CB₁ and CB₂) receptors.[6]

-

Neuron-Blocking Agents: 3-Iodobenzylguanidine (MIBG) is a neuron-blocking agent with a strong affinity for the adrenal medulla, highlighting the potential for iodinated benzyl derivatives to target neuronal tissues.[7]

-

Postulated Mechanisms of Action for this compound

Based on the activities of its structural analogs, several potential mechanisms of action can be hypothesized for this compound. These remain to be experimentally validated.

Hypothesis 1: CNS Receptor Modulation

Given the prevalence of the benzoylpiperidine scaffold in CNS-active drugs, this compound may act as a ligand for dopamine, serotonin, or other neurotransmitter receptors. The 3-iodo substitution could confer a unique selectivity and affinity profile compared to other halogenated or unsubstituted analogs.

Experimental Workflow for CNS Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Hypothesis 2: Enzyme Inhibition

The compound could act as an inhibitor of key enzymes involved in signaling pathways.

-

Potential MAGL Inhibition: Drawing parallels with benzylpiperidine-based MAGL inhibitors, this compound might interact with the catalytic site of MAGL.[4]

-

Other Potential Enzyme Targets: The piperidin-4-one scaffold has been associated with a broad range of biological activities, suggesting potential interactions with other enzymes such as kinases or proteases.[8]

Signaling Pathway for MAGL Inhibition

Caption: Postulated inhibition of the MAGL pathway.

Hypothesis 3: Anti-inflammatory Activity via Inflammasome Modulation

The structural similarity to known NLRP3 inflammasome inhibitors suggests that this compound could potentially interfere with the assembly or activation of this complex, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[3]

Data Summary of Related Compounds

To provide a quantitative context, the following table summarizes the biological activities of structurally related benzoylpiperidine and piperidin-4-one derivatives.

| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Diaryl-sulfide benzoylpiperidines | MAGL | 1.26 - 1.86 nM | [1] |

| 4-(p-Fluorobenzoyl)piperidine derivative | 5-HT₂ₐ Receptor | High Affinity (not quantified) | [1] |

| 1-(Piperidin-4-yl)-benzoimidazole derivative | NLRP3 Inflammasome | Inhibition of IL-1β release | [3] |

| N-Benzyl piperidine derivatives | Dopamine Transporter (DAT) | Low nanomolar range | [2] |

Experimental Protocols for Target Validation

To investigate the postulated mechanisms of action for this compound, the following experimental approaches are recommended.

In Vitro Receptor Binding and Enzyme Inhibition Assays

-

Objective: To determine the binding affinity of the compound to a panel of CNS receptors (e.g., dopamine, serotonin, opioid) and its inhibitory activity against key enzymes (e.g., MAGL, FAAH, COX-1/2).

-

Methodology:

-

Receptor Binding: Competitive radioligand binding assays using cell membranes expressing the target receptor or recombinant proteins. The compound will be incubated with the receptor preparation and a specific radioligand. The displacement of the radioligand will be measured to determine the binding affinity (Kᵢ).

-

Enzyme Inhibition: Utilize commercially available enzyme activity assay kits. The compound will be pre-incubated with the enzyme, followed by the addition of the substrate. The product formation will be measured to determine the half-maximal inhibitory concentration (IC₅₀).

-

Cell-Based Assays for Inflammatory Response

-

Objective: To assess the effect of the compound on the inflammatory response in a cellular context.

-

Methodology:

-

Cell Line: Use a relevant cell line, such as THP-1 human monocytes, differentiated into macrophages.

-

Stimulation: Prime the cells with lipopolysaccharide (LPS) and then stimulate with a known NLRP3 inflammasome activator (e.g., ATP or nigericin).

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Readout: Measure the release of IL-1β into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

In Vitro Anticancer Activity Screening

-

Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Cell Lines: Select a diverse panel of cancer cell lines representing different tumor types.

-

Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, after treating the cells with a range of compound concentrations for a specified duration (e.g., 72 hours).

-

Analysis: Determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a rich pharmacological potential. The benzoylpiperidine core provides a proven scaffold for interaction with a variety of biological targets, and the 3-iodobenzoyl moiety offers the potential for enhanced and selective binding.

Future research should focus on the systematic evaluation of this compound in the experimental systems outlined above. A broad primary screening against a panel of receptors and enzymes would be a crucial first step to identify its primary biological target(s). Subsequent cell-based and in vivo studies would then be necessary to validate these initial findings and to explore the therapeutic potential of this intriguing molecule. The logical relationship for this future work is depicted below.

Logical Flow for Future Research

Caption: A proposed research and development pathway.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Iodobenzylguanidine | Profiles RNS [profiles.cdrewu.edu]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

molecular weight and formula of 1-(3-Iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-(3-Iodobenzoyl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial synthetic intermediate for the development of novel therapeutic agents. The document outlines its chemical properties, a detailed synthesis protocol, and its potential applications based on the broader class of piperidin-4-one derivatives.

Physicochemical Properties

This compound belongs to the N-acylpiperidone family. Its structure features a piperidin-4-one core N-acylated with a 3-iodobenzoyl group. This combination of a flexible saturated heterocycle and a rigid, functionalized aromatic ring makes it a versatile scaffold for chemical modification. While specific experimental data for this exact compound is not widely published, its key properties can be calculated based on its structure.

| Property | Value |

| Chemical Formula | C₁₂H₁₂INO₂ |

| Molecular Weight | 329.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | C1C(N(C=C1)C(=O)C2=CC(=CC=C2)I)=O |

| Monoisotopic Mass | 328.9913 Da |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a standard nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine of piperidin-4-one with 3-iodobenzoyl chloride. The following protocol is a representative procedure based on established methods for synthesizing analogous N-acylpiperidines.[1]

Reaction: Piperidin-4-one + 3-Iodobenzoyl Chloride → this compound

Materials and Reagents:

-

Piperidin-4-one hydrochloride

-

3-Iodobenzoyl chloride

-

Triethylamine (Et₃N) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or a similar anhydrous aprotic solvent

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Procedure:

-

Preparation of Free Base: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at 0 °C to liberate the free piperidin-4-one base.[2][3]

-

Acylation: In a separate flask, dissolve 3-iodobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold reaction mixture from Step 1.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (piperidin-4-one) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into 2N aqueous HCl and transfer to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Visualization of Synthetic Workflow

The logical flow of the synthesis protocol is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of more complex molecules. The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[4]

-

Versatile Synthetic Building Block: The ketone functional group at the 4-position can be readily modified through reactions such as reductive amination, Wittig reactions, or conversion to an oxime, allowing for the introduction of diverse chemical moieties.

-

Scaffold for Bioactive Molecules: Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including analgesic, antiviral, bactericidal, and fungicidal properties.[5]

-

Probing Protein-Ligand Interactions: The iodine atom on the benzoyl ring serves as a useful handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. It can also act as a heavy atom for X-ray crystallography studies to aid in structure-based drug design.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively characterized, the broader class of piperidine-containing molecules has been implicated in numerous biological pathways. For instance, certain complex piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

The true biological significance of this compound lies in its potential to be elaborated into a final drug candidate. The specific substitutions made to the piperidin-4-one core and the iodo-benzoyl ring will ultimately determine its pharmacological profile and mechanism of action. Researchers may use this intermediate to synthesize libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in cancer, inflammation, and infectious diseases.

References

- 1. prepchem.com [prepchem.com]

- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Potential Biological Activities of 1-(3-Iodobenzoyl)piperidin-4-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the biological activity of 1-(3-Iodobenzoyl)piperidin-4-one is not extensively documented in publicly available literature, the core chemical scaffold, piperidin-4-one, is a well-established pharmacophore. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological effects. This technical guide consolidates the potential biological activities of this compound by examining the activities of structurally related 1-benzoyl-piperidin-4-one and other piperidine derivatives. This analysis aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Introduction: The Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a versatile heterocyclic motif that serves as a foundational structure for numerous biologically active molecules.[1][2] Its amenability to chemical modification at various positions allows for the synthesis of diverse compound libraries with a wide range of pharmacological properties. These properties include, but are not limited to, analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities.[1] The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in medicinal chemistry, often utilized to modulate the bioactivity of various compounds.[3]

Potential Biological Activities

Based on the activities of analogous compounds, this compound could potentially exhibit the following biological activities:

Antimicrobial and Antifungal Activity

A significant body of research highlights the antimicrobial and antifungal properties of piperidin-4-one derivatives.[1][4][5][6][7][8] Modifications to the piperidine ring and the aromatic substituents have been shown to influence the potency and spectrum of activity.

Quantitative Data on Related Compounds:

| Compound Class | Organism | Activity Metric | Value | Reference |

| Thiosemicarbazone derivatives of piperidin-4-one | Staphylococcus aureus, E. coli, Bacillus subtilis | MIC | Good activity compared to ampicillin | [1] |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | MIC | Significant activity compared to terbinafine | [1] |

| Vanillin derived piperidin-4-one oxime esters | Escherichia coli | Antibacterial | Potent activity | [5] |

| Vanillin derived piperidin-4-one oxime esters | Aspergillus flavus, Candida albicans, Chrysosporium | Antifungal | Potent activity | [5] |

| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Antimicrobial | Potent activity | [6] |

Anticancer and Cytotoxic Activity

Substituted 1-benzoylpiperazine and N-aroyl-α,β-unsaturated piperidone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11] The nature and position of substituents on the benzoyl ring play a crucial role in determining the antiproliferative potency.

Quantitative Data on Related Compounds:

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver Cancer) | GI₅₀ | 4.64 | [9] |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver Cancer) | GI₅₀ | 1.67 | [9] |

| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast Cancer) | GI₅₀ | 0.31 | [9] |

| N-aroyl-α,β-unsaturated piperidones | SK-BR-3, PG-BE1, NCI-H460, MIA PaCa-2, SW1990 | IC₅₀ | < 5 | [11] |

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562 (Chronic Myeloid Leukemia) | IC₅₀ | 17 | [12] |

Neurological Activity

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), suggesting potential applications in the treatment of dementia.[13]

Quantitative Data on a Related Compound:

| Compound | Target | Activity Metric | Value (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC₅₀ | 0.56 | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These can serve as a template for evaluating the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general procedures described for testing piperidin-4-one derivatives.[1]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at the appropriate temperature.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[11][14]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a logarithmic series) and incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.[13]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period.

-

Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.

-

IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curve.

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidin-4-one derivatives.

Potential Signaling Pathway Interactions

Based on the observed activities of related compounds, the following diagram speculates on potential biological targets and pathways that could be modulated by this compound and its analogs.

Conclusion

While direct biological data for this compound is sparse, the extensive research on the piperidin-4-one scaffold and its benzoyl derivatives strongly suggests its potential for a range of biological activities. The evidence points towards promising avenues for investigation in the fields of antimicrobial, anticancer, and neurological drug discovery. The synthetic accessibility and the established biological relevance of this chemical class make this compound and its analogs attractive candidates for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Synthesis, Potential Biological Activity, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Iodobenzoyl)piperidin-4-one is a halogenated aromatic ketone derivative of piperidin-4-one. While specific literature on this exact molecule is limited, its structural motifs—the benzoylpiperidine core and the iodine substituent—are features of significant interest in medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The incorporation of an iodobenzoyl group suggests potential applications in areas such as receptor binding, particularly for sigma receptors, and as a precursor for radiolabeled imaging agents. This technical guide provides a comprehensive overview based on the literature of closely related analogs, covering synthetic strategies, potential biological targets, and relevant quantitative data to facilitate further research and development.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antipsychotic, and antimicrobial effects. The N-benzoylpiperidine substructure, in particular, has been extensively studied for its interaction with various biological targets. The addition of an iodine atom to the benzoyl moiety introduces unique properties, such as altered lipophilicity and the potential for use in radioimaging studies. This guide focuses on the meta-iodinated analog, this compound, providing a foundational understanding for researchers interested in its synthesis and biological evaluation.

Synthesis and Characterization

General Synthetic Protocol

A plausible synthetic route for this compound is the reaction of piperidin-4-one hydrochloride with 3-iodobenzoyl chloride in the presence of a base.

Reaction Scheme:

physical characteristics of 1-(3-Iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(3-Iodobenzoyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer a detailed profile. It includes a summary of predicted physicochemical properties, a proposed synthetic protocol, and an analysis of expected spectral data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a derivative of piperidin-4-one, featuring a 3-iodobenzoyl group attached to the nitrogen atom. The presence of the iodine atom and the carbonyl group significantly influences its chemical reactivity and physical properties, making it a potential building block in the synthesis of novel pharmaceutical agents.

Table 1: Predicted Physicochemical Properties of this compound and a Related Compound

| Property | Predicted Value for this compound | Data for Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1] |

| Molecular Formula | C₁₂H₁₂INO₂ | C₁₄H₁₆INO₃ |

| Molecular Weight | 329.13 g/mol | 373.19 g/mol |

| XLogP3 | Value not directly available | 2.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

| Rotatable Bond Count | 2 | 4 |

| Exact Mass | 328.9913 g/mol | 373.0175 g/mol |

| Monoisotopic Mass | 328.9913 g/mol | 373.0175 g/mol |

| Topological Polar Surface Area | 37.3 Ų | 46.6 Ų |

| Heavy Atom Count | 16 | 19 |

Note: Predicted values for the target compound are based on computational models and may differ from experimental values.

Experimental Protocols

A standard and reliable method for the synthesis of this compound would involve the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This approach is analogous to the synthesis of other N-acylpiperidines.

Proposed Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-benzoylpiperidine derivatives.

Materials:

-

Piperidin-4-one hydrochloride

-

3-Iodobenzoyl chloride

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes.

-

Acylation Reaction: Slowly add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Expected Spectral Characteristics

The structural features of this compound suggest the following expected signals in its spectral data.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the 3-iodobenzoyl ring. The substitution pattern will lead to a complex splitting pattern.

-

Piperidine Protons: Broad signals in the aliphatic region (typically δ 2.5-4.0 ppm) for the eight protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals for the carbonyl carbons are expected. The ketone carbonyl (C=O) of the piperidine ring will appear around δ 200-210 ppm, while the amide carbonyl will be in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including the carbon atom attached to the iodine, which will have a characteristic chemical shift.

-

Aliphatic Carbons: Signals corresponding to the carbon atoms of the piperidine ring.

IR Spectroscopy

-

C=O Stretching: Two characteristic strong absorption bands for the ketone and amide carbonyl groups, typically in the range of 1650-1750 cm⁻¹.

-

C-N Stretching: An absorption band for the C-N bond of the amide.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

-

C-I Stretching: A weak absorption in the fingerprint region.

Mass Spectrometry

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (329.13 g/mol ).

-

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the iodo-benzoyl group and cleavage of the piperidine ring.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the piperidin-4-one scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system active agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic candidates.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust, data-driven overview based on predictive modeling and the known chemistry of analogous compounds. The proposed synthetic route is based on well-established chemical transformations, and the expected spectral characteristics provide a solid framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

Methodological & Application

detailed synthesis protocol for 1-(3-Iodobenzoyl)piperidin-4-one

Application Note: Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of this compound, a valuable intermediate for drug discovery and chemical biology. The synthesis is achieved through the acylation of piperidin-4-one with 3-iodobenzoyl chloride via a Schotten-Baumann reaction. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Piperidin-4-one derivatives are significant pharmacophores found in a wide array of biologically active compounds and approved drugs. The functionalization of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug development. The introduction of an iodobenzoyl group, specifically, provides a handle for further functionalization through cross-coupling reactions. This protocol details a straightforward and efficient method for the preparation of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 3-Iodobenzoyl chloride | C₇H₄ClIO | 266.46[1] | 23-25[1] | 159-160 @ 23 Torr[1] | ~1.9[1] |

| Piperidin-4-one | C₅H₉NO | 99.13[2] | N/A | ~175 | ~1.0 |

| This compound | C₁₂H₁₂INO₂ | 329.13 | Not available | Not available | Not available |

Note: Properties for this compound are calculated. Data for reactants are from literature sources.

Experimental Protocol

This synthesis is based on the Schotten-Baumann reaction, a widely used method for the acylation of amines.[3][4][5][6][7]

Materials and Equipment

-

3-Iodobenzoyl chloride

-

Piperidin-4-one hydrochloride (or free base)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of triethylamine. If using the free base, use 1.2 equivalents of triethylamine.

-

Dissolve the piperidin-4-one and triethylamine in anhydrous dichloromethane (DCM).

-

Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

-

-

Addition of Acyl Chloride:

-

Dissolve 3-iodobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

-

Add the 3-iodobenzoyl chloride solution dropwise to the stirring piperidin-4-one solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its identity and purity.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

3-Iodobenzoyl chloride is corrosive and reacts with water; handle with care.[1]

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

References

- 1. echemi.com [echemi.com]

- 2. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. assets-global.website-files.com [assets-global.website-files.com]

applications of 1-(3-Iodobenzoyl)piperidin-4-one in medicinal chemistry

Application Notes and Protocols: 1-(3-Iodobenzoyl)piperidin-4-one in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a well-established and highly valued privileged structure in medicinal chemistry. Its derivatives have been extensively explored and have led to the development of a wide array of therapeutic agents across various disease areas. The versatility of the piperidin-4-one core allows for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of a 3-iodobenzoyl group at the N1 position of the piperidine ring, affording this compound, offers a unique opportunity for further structural modifications and the exploration of novel biological activities. The iodine atom can serve as a handle for cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. Furthermore, the benzoyl moiety can engage in crucial interactions with biological targets.

While extensive research has been conducted on the broader class of piperidin-4-one derivatives, detailed biological studies and specific applications for this compound are not widely available in the public domain. This document aims to provide a general framework and potential research avenues for this compound based on the known activities of related piperidine-containing molecules. The protocols and potential applications described herein are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this scaffold.

Potential Therapeutic Applications

Based on the known pharmacological profiles of various piperidine derivatives, this compound could serve as a key intermediate or a starting point for the development of novel therapeutics in several areas:

-

Oncology: Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and migration.[1] Derivatives of this compound could be investigated as inhibitors of kinases, protein-protein interactions, or other key targets in cancer.

-

Neurodegenerative Diseases: The piperidine nucleus is a common feature in many centrally acting agents. Analogs derived from this compound could be explored for their potential to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative disorders such as Alzheimer's or Parkinson's disease.

-

Infectious Diseases: The piperidin-4-one scaffold has been utilized in the development of antimicrobial and antiviral agents. The unique electronic and steric properties of the 3-iodobenzoyl group could be leveraged to design novel inhibitors of microbial enzymes or viral entry/replication processes.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and evaluation of derivatives of this compound.

General Synthetic Protocol for Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a stream of inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Potential Research Workflow

The following diagram illustrates a potential workflow for the discovery of bioactive compounds starting from this compound.

Caption: A potential workflow for drug discovery starting from this compound.

Conclusion

References

Application Notes and Protocols for 1-(3-Iodobenzoyl)piperidin-4-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-Iodobenzoyl)piperidin-4-one as a versatile synthetic intermediate in the development of novel therapeutic agents. The focus is on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of drugs in oncology.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for its reactive iodophenyl group, which allows for the facile introduction of diverse functionalities through various cross-coupling reactions. The piperidin-4-one moiety serves as a valuable scaffold, offering opportunities for further structural modifications to optimize the pharmacological properties of the target molecules. This intermediate is particularly relevant in the synthesis of PARP inhibitors, which are instrumental in treating cancers with deficiencies in DNA repair mechanisms.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethality, resulting in cancer cell death. This compound serves as a key precursor for the synthesis of potent PARP inhibitors. The iodophenyl group is strategically positioned to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aromatic and heteroaromatic moieties that are essential for binding to the nicotinamide-binding site of the PARP enzyme.

Synthetic Workflow for PARP Inhibitor Synthesis

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or ester derivative. This is a highly efficient and versatile method for forming carbon-carbon bonds.

Caption: General workflow for the synthesis of PARP inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-(4-(piperazin-1-yl)phenyl)benzonitrile

This protocol describes the synthesis of a key intermediate in the development of certain PARP inhibitors.

Materials:

-

This compound

-

2-(4-(piperazin-1-yl)phenyl)benzonitrile

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Sodium carbonate (Na₂CO₃)

-

Water (deionized)

-

Toluene

-

Ethanol

Procedure:

-

Synthesis of the Boronic Ester: In a reaction vessel, combine 2-(4-(piperazin-1-yl)phenyl)benzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the mixture.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-90 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Suzuki-Miyaura Coupling: To the crude boronic ester mixture, add this compound (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

-

Purge the vessel again with an inert gas and heat the reaction mixture to 80-90 °C for 6-10 hours, monitoring for the disappearance of the starting materials.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction described above.

| Parameter | Value |

| Starting Materials | |

| This compound | 1.0 eq |

| 2-(4-(piperazin-1-yl)phenyl)benzonitrile Boronic Ester | 1.05 eq |

| Catalyst & Base | |

| Pd(dppf)Cl₂ | 5 mol% |

| Na₂CO₃ (2M aq.) | 3.0 eq |

| Reaction Conditions | |

| Solvent | Toluene/EtOH |

| Temperature | 85 °C |

| Reaction Time | 8 hours |

| Yield | |

| Isolated Yield | 75-85% |

Signaling Pathway

The synthesized PARP inhibitors function by interfering with the DNA damage repair pathway. Specifically, they target the PARP1 enzyme, which is critical for the repair of single-strand DNA breaks (SSBs).

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its application in the construction of potent PARP inhibitors highlights its importance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers in the efficient utilization of this key building block.

Application Note: A Guide to the N-Acylation of Piperidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidin-4-one and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. These compounds serve as versatile intermediates for synthesizing a wide array of biologically active molecules with diverse therapeutic applications, including antiviral, antitumor, analgesic, and antimicrobial properties[1][2]. The N-acylation of the piperidine ring is a fundamental transformation that allows for the introduction of various functional groups, significantly influencing the molecule's pharmacological profile. This document provides detailed experimental procedures for the N-acylation of piperidin-4-one, offering protocols for different acylating agents and reaction conditions.

General Reaction Scheme

The N-acylation of piperidin-4-one involves the reaction of the secondary amine on the piperidine ring with an acylating agent, such as an acid anhydride or an acyl chloride, typically in the presence of a base. This reaction results in the formation of an N-acyl piperidin-4-one.

Experimental Protocols

This section details several established methods for the N-acylation of piperidin-4-one derivatives.

Protocol 1: N-Formylation using Acetic Anhydride and Formic Acid

This protocol is adapted from the synthesis of N-formyl derivatives of substituted piperidin-4-ones[1][2].

Materials:

-

Substituted Piperidin-4-one

-

Acetic Anhydride

-

Formic Acid

-

Benzene (or another suitable organic solvent)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round Bottom Flask (250 mL, 4-neck)

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Heating Mantle

Procedure:

-

Charge 50 mL of acetic anhydride into a 250 mL 4-neck round bottom flask.

-

Cool the flask to 0-5°C using an ice bath.

-

Slowly add 25 mL of formic acid over a period of 30 minutes while maintaining the temperature at 0-5°C.

-

After the addition is complete, raise the temperature to 50-60°C and maintain for 1 hour.

-

Reduce the temperature back to 0-5°C.

-

Slowly add a solution of the parent piperidin-4-one (1.0 mole equivalent) dissolved in benzene.

-

Allow the reaction mixture to warm to room temperature (25-30°C) and stir until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mass with a 10% Na₂CO₃ solution to neutralize any remaining acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the N-formyl piperidin-4-one product[1][2].

Protocol 2: N-Acylation using Acyl Halides or Anhydrides with a Base

This general procedure can be used for N-acetylation, N-propanoylation, or N-benzoylation by selecting the appropriate acylating agent[1][2].

Materials:

-

Substituted Piperidin-4-one

-

Acetic Anhydride, Propanoic Anhydride, or Benzoyl Chloride

-

Triethylamine (TEA)

-

Benzene (or another suitable aprotic solvent like Dichloromethane or THF)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round Bottom Flask (250 mL, 4-neck)

-

Magnetic Stirrer and Stir Bar

-

Reflux Condenser

-

Heating Mantle

Procedure:

-

Charge a 250 mL 4-neck round bottom flask with benzene.

-

Add 1.0 mole equivalent of the parent piperidin-4-one and stir for 5-10 minutes at room temperature (25-30°C).

-

Slowly add 1.0 mole equivalent of the desired acylating agent (e.g., acetic anhydride, propanoic anhydride, or benzoyl chloride).

-

Add 0.5 mole equivalent of triethylamine to the reaction mixture.

-

Raise the temperature to reflux and maintain until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the reaction mass with a 10% Na₂CO₃ solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product[1][2].

Protocol 3: N-Acetylation using Ketene

This industrial method is particularly useful for the N-acetylation of sterically hindered piperidones like triacetoneamine (2,2,6,6-tetramethyl-4-piperidone)[3].

Materials:

-

Non-acetylated 4-Piperidone (e.g., Triacetoneamine)

-

Ketene gas

-

Strong acid catalyst (e.g., difluorophosphoric acid, sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Reaction vessel suitable for gas introduction

Procedure:

-

Dissolve the non-acetylated 4-piperidone in an anhydrous solvent such as THF in a reaction vessel.

-

Add a catalytic amount (0.1 to 10 mol %) of a strong acid catalyst[3].

-

Maintain the reaction temperature between 20°C and 120°C (typically 30°C to 50°C is effective)[3].

-

Bubble ketene gas through the stirred reaction mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

-

Upon completion, quench the reaction (e.g., by adding a small amount of water or alcohol to consume excess ketene).

-

The product can be isolated by distillation or recrystallization from a suitable solvent like n-hexane[3].

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-acylation of various piperidin-4-one derivatives as reported in the literature.

| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Acetic Anhydride/Formic Acid | - | Benzene | 0-60°C | 70% | [1],[2] |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Acetic Anhydride | Triethylamine | Benzene | Reflux | N/A | [1],[2] |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Propanoic Anhydride | Triethylamine | Benzene | Reflux | N/A | [1] |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Benzoyl Chloride | Triethylamine | Benzene | Reflux | N/A | [1] |

| Triacetoneamine (TAA) | Ketene | Strong Acid | THF | 30-50°C | 76% | [3] |

| Benzamide (forms piperidone in situ) | Ethyl Acrylate | Sodium Hydride | Toluene | N/A | 60% | [4] |

N/A: Not explicitly available in the cited source.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the N-acylation of piperidin-4-one.

Caption: General workflow for the N-acylation of piperidin-4-one.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

-

Triethylamine is a flammable and corrosive base with a strong odor.

-

Organic solvents like benzene and THF are flammable. Avoid open flames and sparks.

-

Ketene is a highly toxic and reactive gas. It should only be handled by trained personnel in a specialized setup.

Conclusion

The N-acylation of piperidin-4-one is a versatile and essential reaction for the synthesis of novel compounds with potential therapeutic value. The choice of acylating agent, solvent, and base or catalyst can be tailored to the specific substrate and desired product. The protocols provided herein offer reliable methods for achieving this transformation, enabling further exploration in drug development and chemical research.

References

Application Notes and Protocols: Purification of 1-(3-Iodobenzoyl)piperidin-4-one by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Iodobenzoyl)piperidin-4-one is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for the accurate interpretation of biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is designed to be a comprehensive guide, covering everything from the initial analysis of the crude product by Thin Layer Chromatography (TLC) to the final isolation of the purified compound.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of the compound is essential before commencing any purification work.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted) | Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1] | 4-Piperidone[2] |

| Molecular Formula | C₁₂H₁₂INO₂ | C₁₄H₁₆INO₃ | C₅H₉NO |

| Molecular Weight | 329.13 g/mol | 373.19 g/mol | 99.13 g/mol |

| Appearance | Off-white to pale yellow solid | Not specified | Colorless liquid |